molecular formula C24H25N3O6S B15004283 Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B15004283
M. Wt: 483.5 g/mol
InChI Key: VWHPFMCHQFZHDO-UHFFFAOYSA-N
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Description

Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with a molecular formula of C24H24N2O6S This compound is characterized by the presence of a benzodioxole ring, an imidazolidinone ring, and a benzoate ester group

Preparation Methods

The synthesis of Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Imidazolidinone Ring: The imidazolidinone ring is formed by reacting ethyl isocyanate with a suitable amine.

    Coupling Reaction: The benzodioxole and imidazolidinone intermediates are coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).

    Esterification: The final step involves esterification of the coupled product with ethyl benzoate under acidic conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be introduced.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The benzodioxole ring is known to interact with enzymes and receptors, modulating their activity. The imidazolidinone ring can form hydrogen bonds with biological macromolecules, affecting their structure and function. The compound’s overall effect is mediated through these interactions, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Ethyl 4-({[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared with similar compounds such as:

    Ethyl 4-((1,3-benzodioxol-5-ylmethyl)amino)benzoate: This compound lacks the imidazolidinone ring, making it less complex and potentially less active.

    Methyl 4-((2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl)amino)benzoate: This compound has a thiazolidinone ring instead of an imidazolidinone ring, which may result in different biological activities.

    Dimethyl 5-((1,3-benzodioxol-5-ylmethylene)amino)isophthalate: This compound has a different ester group and may exhibit different chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H25N3O6S

Molecular Weight

483.5 g/mol

IUPAC Name

ethyl 4-[[2-[3-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H25N3O6S/c1-3-26-22(29)18(12-21(28)25-17-8-6-16(7-9-17)23(30)31-4-2)27(24(26)34)13-15-5-10-19-20(11-15)33-14-32-19/h5-11,18H,3-4,12-14H2,1-2H3,(H,25,28)

InChI Key

VWHPFMCHQFZHDO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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